N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound characterized by its unique structure, which includes a heptyl chain, a benzamide moiety, and a tetrazole ring. The molecular formula for this compound is with a molecular weight of 301.39 g/mol. Its IUPAC name reflects its structural components, specifically the heptyl group attached to the nitrogen of the benzamide and the tetrazole ring at the para position of the benzene ring. The compound's canonical SMILES representation is CCCCCCCNC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C, indicating the arrangement of atoms and functional groups.
Research indicates that N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, making it a candidate for further exploration in drug development. The mechanism of action involves its ability to mimic carboxylic acids due to the presence of the tetrazole ring, allowing it to interact with various enzymes and receptors in biological systems.
The synthesis of N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically follows these steps:
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions, enhancing yield and purity.
N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide finds applications across various fields:
Studies on N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide focus on its interactions with biological targets. The tetrazole moiety facilitates binding to enzymes and receptors involved in critical biological pathways. This interaction can lead to either inhibition or activation of these pathways, contributing to its observed biological effects.
Several compounds share structural similarities with N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Cyclopentyl group instead of heptyl | Potentially different pharmacokinetic properties due to cyclopentyl structure |
| N-propyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Propyl group instead of heptyl | Smaller alkyl chain may influence biological activity differently |
| 5-methyl-N-benzoyl tetrazole | Contains a benzoyl group instead of benzamide | Focused more on synthetic applications rather than biological activity |
These compounds highlight the structural diversity within the tetrazole derivative class while emphasizing N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide's unique heptyl chain and its potential implications in biological contexts .